molecular formula C12H13N3S B7811526 Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone

Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B7811526
M. Wt: 231.32 g/mol
InChI Key: AEDZDWVZAYUQPV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=). This compound is notable for its incorporation of a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between benzaldehyde and 4,5-dimethyl-1,3-thiazol-2-ylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-yl)hydrazone
  • Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl)hydrazone
  • Benzaldehyde (4-(4-methylphenyl)-1,3-thiazol-2-yl)hydrazone

Uniqueness

Benzaldehyde (4,5-dimethyl-1,3-thiazol-2-yl)hydrazone is unique due to the presence of the 4,5-dimethyl substituents on the thiazole ring These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9-10(2)16-12(14-9)15-13-8-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZDWVZAYUQPV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.